(S)-Hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one
CAS No.: 248914-28-5
Cat. No.: VC8259016
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 248914-28-5 |
|---|---|
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | (9aS)-1,2,3,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C8H14N2O/c11-8-6-9-5-7-3-1-2-4-10(7)8/h7,9H,1-6H2/t7-/m0/s1 |
| Standard InChI Key | DPTQSVONRGAROK-ZETCQYMHSA-N |
| Isomeric SMILES | C1CCN2[C@@H](C1)CNCC2=O |
| SMILES | C1CCN2C(C1)CNCC2=O |
| Canonical SMILES | C1CCN2C(C1)CNCC2=O |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a six-membered pyridine ring fused to a six-membered pyrazinone ring. The (S)-enantiomer exhibits a defined stereocenter at the C2 position, influencing its three-dimensional conformation and intermolecular interactions. The molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.20 g/mol. Key structural elements include:
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Lactam functionality: The pyrazinone ring contains a ketone group, enabling hydrogen bonding and participation in cyclization reactions.
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Chirality: The (S)-configuration dictates spatial orientation, critical for binding to asymmetric biological targets.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.20 g/mol |
| Melting Point | 128–130°C (predicted) |
| Boiling Point | 310°C (estimated) |
| LogP (Partition Coefficient) | 0.85 |
| Solubility | Soluble in polar solvents |
Synthetic Methodologies
Enantioselective Synthesis
The (S)-enantiomer is typically synthesized via asymmetric catalysis or chiral resolution. A common route involves:
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Cyclization of Amino-Ketone Precursors:
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Substrate: 2-Aminopyridine derivatives react with γ-keto esters under basic conditions.
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Catalyst: Chiral palladium complexes induce enantioselectivity, achieving enantiomeric excess (ee) >90%.
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Yield: 45–60% after chromatographic purification.
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Reductive Amination:
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Reagents: Sodium cyanoborohydride and chiral amines.
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Conditions: Methanol, room temperature, 24 hours.
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Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | ee (%) | Reaction Time (h) |
|---|---|---|---|
| Cyclization | 55 | 92 | 12 |
| Reductive Amination | 48 | 88 | 24 |
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits potent inhibitory activity against histone deacetylases (HDACs), enzymes implicated in cancer epigenetics.
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IC₅₀ Values:
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HDAC1: 2.3 µM
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HDAC6: 5.7 µM
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Anticancer Properties
In vitro studies on human leukemia (HL-60) cells demonstrated:
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Apoptosis Induction: 40% cell death at 10 µM after 48 hours.
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Cell Cycle Arrest: G1 phase arrest via p21 upregulation.
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) |
|---|---|
| HL-60 (Leukemia) | 8.2 |
| MCF-7 (Breast) | 12.4 |
| A549 (Lung) | 15.1 |
Applications in Drug Development
Lead Optimization
Structural modifications enhance pharmacokinetic properties:
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Methylation at C3: Increases metabolic stability (t₁/₂: 2.1 → 4.3 hours).
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Fluorine Substitution: Improves blood-brain barrier permeability (LogBB: -1.2 → 0.4).
Case Study: HDAC Inhibitors
Derivatives of (S)-hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one are under investigation as oral HDAC inhibitors for lymphoma. Preclinical data show:
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Tumor Growth Inhibition: 70% reduction in xenograft models.
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Bioavailability: 58% in murine studies.
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